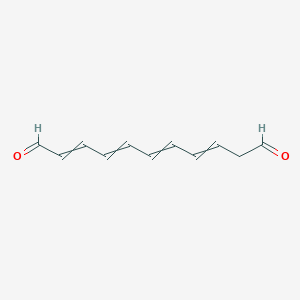![molecular formula C31H64O3 B14508258 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane CAS No. 63167-19-1](/img/structure/B14508258.png)
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane typically involves the reaction of dodecane with 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential use in drug delivery systems, where its long alkyl chains can facilitate the transport of hydrophobic drugs.
Medicine: Explored for its potential as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers, due to its stability and compatibility with various polymers.
Wirkmechanismus
The mechanism of action of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity and enhancing the permeability of cell membranes. This property makes it a valuable candidate for drug delivery and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)hexane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)octane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)decane
Uniqueness
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong lipid bilayer interactions. This compound’s unique structure also provides greater stability and compatibility with a wide range of chemical environments, making it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63167-19-1 |
|---|---|
Molekularformel |
C31H64O3 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-[1,3-bis(2-ethylhexoxy)propan-2-yloxy]dodecane |
InChI |
InChI=1S/C31H64O3/c1-6-11-14-15-16-17-18-19-20-21-24-34-31(27-32-25-29(9-4)22-12-7-2)28-33-26-30(10-5)23-13-8-3/h29-31H,6-28H2,1-5H3 |
InChI-Schlüssel |
DFNUMGBHJZGLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(COCC(CC)CCCC)COCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



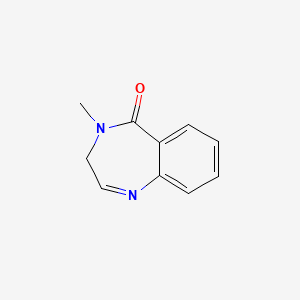
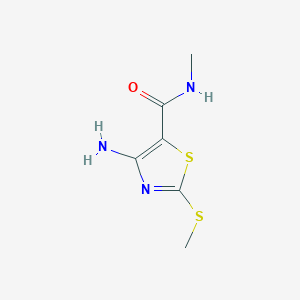
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)


silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
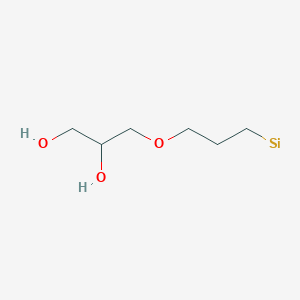
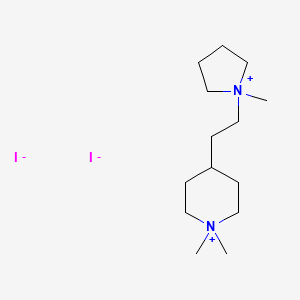
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)

